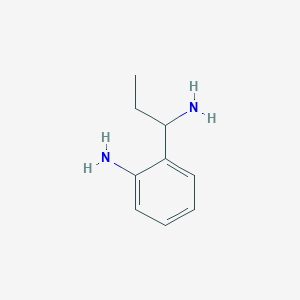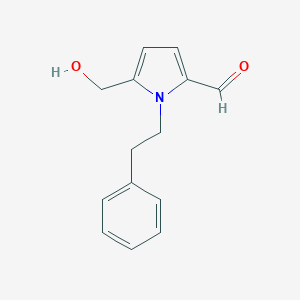
Ganodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganodine is a naturally occurring compound found in the fruiting bodies of the Ganoderma lucidum mushroom. This compound has been the subject of extensive scientific research due to its potential therapeutic properties. Ganodine has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.
Mécanisme D'action
The mechanism of action of ganodine is not fully understood. However, it has been found to modulate various signaling pathways in cells, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. These pathways are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
Ganodine has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, ganodine has been found to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ganodine has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study. It has also been extensively studied, which means that there is a lot of information available on its properties and potential therapeutic applications. However, ganodine also has some limitations for lab experiments. It can be difficult to obtain pure ganodine, which can affect the reproducibility of experiments. Additionally, the mechanism of action of ganodine is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
For research include the development of new drugs based on ganodine, the study of its mechanism of action, and the determination of its safety profile for human use.
Méthodes De Synthèse
Ganodine is synthesized through the extraction of Ganoderma lucidum mushroom. The fruiting bodies of the mushroom are harvested and dried, and then the active compounds are extracted using solvents such as ethanol or water. The extract is then purified using various techniques such as column chromatography or high-performance liquid chromatography (HPLC) to obtain pure ganodine.
Applications De Recherche Scientifique
Ganodine has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. These properties have made ganodine a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
133086-81-4 |
|---|---|
Nom du produit |
Ganodine |
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-1-(2-phenylethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H15NO2/c16-10-13-6-7-14(11-17)15(13)9-8-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2 |
Clé InChI |
FGJASCOTIIEINS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=CC=C2C=O)CO |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=CC=C2C=O)CO |
Autres numéros CAS |
133086-81-4 |
Synonymes |
ganoderma alkaloid B ganodine N-phenylethyl-2-formyl-5-hydroxymethylpyrrole N-phenylethyl-5-hydroxymethylpyrryl aldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



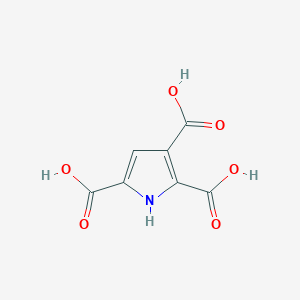
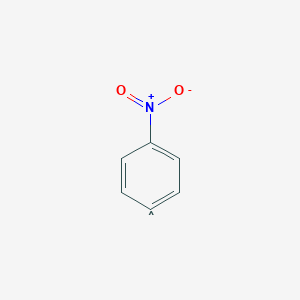
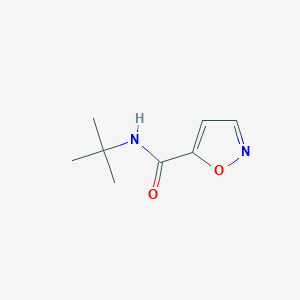
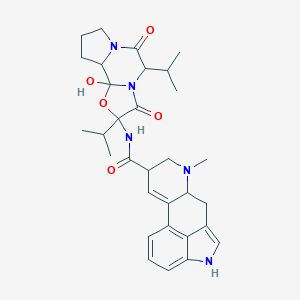
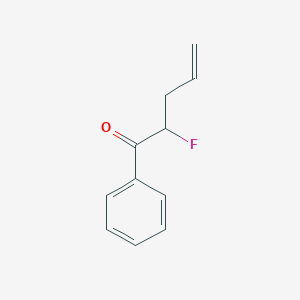
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
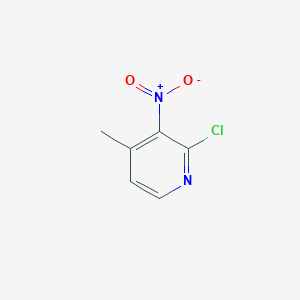
![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)
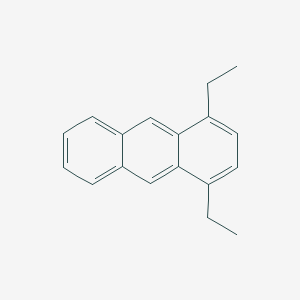
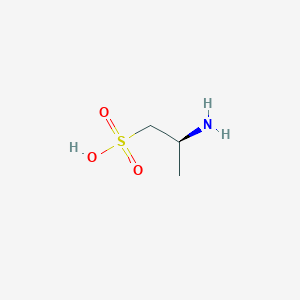
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
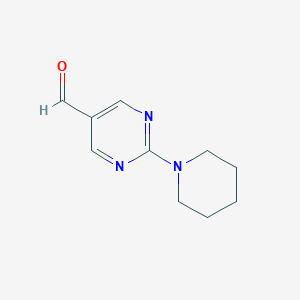
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
